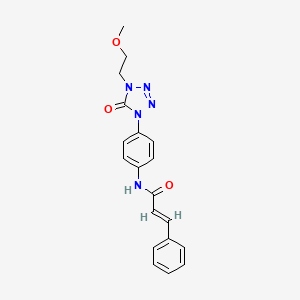![molecular formula C14H12BrNOS B2830889 4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol CAS No. 481710-04-7](/img/structure/B2830889.png)
4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol is a biochemical compound with the molecular formula C14H12BrNOS and a molecular weight of 322.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecule adopts an enol-imine tautomeric form, with an intramolecular O-H⋯N hydrogen bond, which generates an S(6) ring motif . A new polymorph of this compound has been reported, with two polymorphs found to have different planarity. The dihedral angles (Φ) between the two aromatic rings for the previously published polymorph was Φ = 1.8 (2)° at 120 K, while the new polymorph had Φ = 45.6 (1)° at 150 K .Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.22 . It has been observed that different polymorphs of the compound have different colors at room temperature, with one being more orange and the other more yellow . Both polymorphs displayed some degree of thermochromism, changing color upon cooling .科学的研究の応用
1. Synthesis and Structural Analysis
4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol has been used in the synthesis of various metal complexes. For instance, it reacts with copper(II) and oxido-vanadium(IV) to form complexes with distorted square pyramidal and octahedral geometries, respectively. These compounds were analyzed using elemental analyses, FT-IR, UV–Vis, TGA, and X-ray diffraction techniques (Takjoo et al., 2013).
2. Fluorescence and Chemosensor Applications
This compound demonstrates potential in fluorescence and chemosensor applications. Bromoaniline-based Schiff base chemosensors derived from this compound have been used for the detection of Cu2+ and Zn2+ ions. These complexes show promising results in fluorescence quenching, making them useful for detecting Al3+ and Hg2+ ions (Das et al., 2021).
3. DNA and Protein Binding Studies
These compounds have also been studied for their DNA- and human serum albumin-binding efficacies. Some complexes show higher DNA-binding ability compared to others, which is significant for understanding their interaction with biological molecules (Das et al., 2021).
4. Catalytic and Environmental Applications
Another application area is in the catalytic fixation of CO2 into cyclic carbonates, where these compounds act as catalysts. This application is important for environmental chemistry and industrial processes (Ikiz et al., 2015).
5. Corrosion Inhibition
Schiff base compounds derived from this chemical have been investigated for their corrosion inhibition properties, particularly on carbon steel surfaces in acidic media. This has implications for materials science and engineering applications (Elemike et al., 2017).
6. Antimicrobial and Antifungal Activities
These compounds have shown potential in antimicrobial and antifungal activities, making them relevant in the field of medicinal chemistry and drug development (Chohan & Shad, 2011).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-[(3-methylsulfanylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHJWRFFNDHEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2830807.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2830808.png)
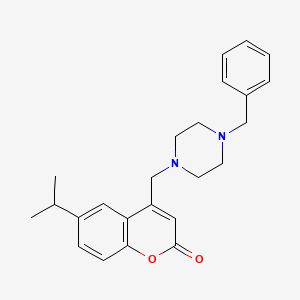
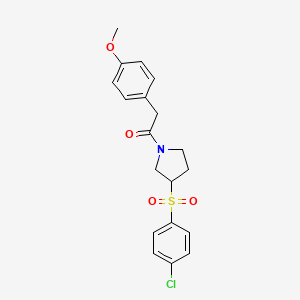

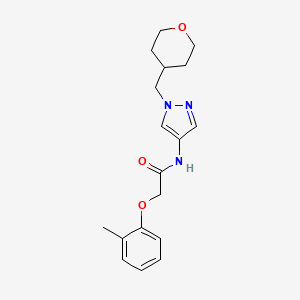
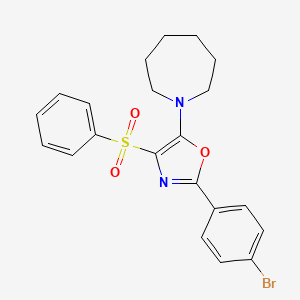

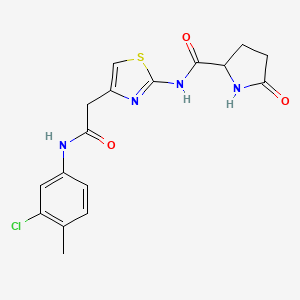
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830824.png)
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea](/img/structure/B2830826.png)
![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830827.png)
![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)
